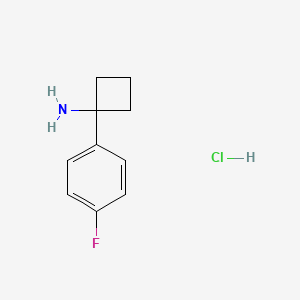

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Description

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based organic compound featuring a 4-fluorophenyl substituent and an amine group, stabilized as a hydrochloride salt. The cyclobutane ring introduces conformational rigidity, which can influence binding affinity and metabolic stability in bioactive molecules .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWAVIHBAZSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrogenation of Nitrile Precursors

- Starting Material: 1-(4-Fluorophenyl)cyclobutane carbonitrile

- Catalysts: Palladium or nickel silicate catalysts are typically employed.

- Reaction Conditions: Hydrogen gas under ambient temperature (~room temperature) for approximately 12 hours.

- Outcome: Reduction of the nitrile group to the primary amine.

This step yields the free amine intermediate with good efficiency and selectivity.

Formation of Hydrochloride Salt

- Procedure: The free amine is treated with hydrochloric acid, often in an ether solvent such as diethyl ether, at low temperatures (0°C).

- Purpose: To convert the free amine into its more stable hydrochloride salt form.

- Result: Crystalline this compound with enhanced purity and stability.

Industrial Production Considerations

Industrial-scale synthesis typically utilizes automated reactors with strict quality control to ensure reproducibility, high purity, and yield. The process includes:

- Controlled hydrogenation reactions.

- Efficient purification steps such as crystallization.

- Drying and milling to obtain the hydrochloride salt in a form suitable for pharmaceutical use.

Analytical Validation and Purity Assessment

Purity and structural integrity are validated using advanced analytical techniques:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Nitrile hydrogenation | H₂, Ni-Si catalyst, RT, 12 h | 75% | >95% (HPLC) |

| Salt formation | HCl/Et₂O, 0°C | 85% | 99% (HPLC) |

- HPLC: Confirms purity levels above 95% for the amine and up to 99% for the hydrochloride salt.

- LC-MS: Confirms molecular weight consistent with the protonated molecular ion ([C₁₁H₁₄ClFN]⁺, m/z 224.08).

- ¹H NMR (Methanol-d₄): Key signals include aromatic protons adjacent to fluorine (δ 7.40–7.30 ppm), methylene protons linked to the amine (δ 4.16 ppm), and cyclobutyl ring protons (δ 2.50–1.80 ppm).

- FT-IR: Characteristic N-H stretching vibrations (~3300 cm⁻¹) and C-F stretching (~1220 cm⁻¹) confirm functional groups.

Summary of Preparation Methodology

| Stage | Description |

|---|---|

| Starting Material | 1-(4-Fluorophenyl)cyclobutane carbonitrile |

| Reduction | Catalytic hydrogenation with Ni-Si or Pd catalyst under H₂ atmosphere at room temperature |

| Isolation of Amine | Workup to isolate free primary amine |

| Salt Formation | Treatment with HCl in Et₂O at 0°C to form hydrochloride salt |

| Purification | Crystallization and drying to obtain pure hydrochloride salt |

| Analytical Characterization | HPLC, LC-MS, ¹H NMR, and FT-IR for purity and structural confirmation |

Research Findings and Notes

- The cyclobutyl ring in the structure imposes conformational rigidity, which can influence biological interactions.

- The 4-fluorophenyl substituent introduces electron-withdrawing effects, affecting the compound's physicochemical properties.

- The hydrogenation step is critical and must be carefully controlled to avoid over-reduction or side reactions.

- The hydrochloride salt form improves compound stability, handling, and solubility for research applications.

- Purity validation by HPLC and LC-MS is essential, with typical purity targets exceeding 95% for the free amine and 99% for the hydrochloride salt.

- Spectroscopic methods such as ¹H NMR and FT-IR provide complementary confirmation of the compound's identity and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol or cyclobutylamine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting various biological pathways. Studies suggest it may modulate neurotransmitter systems, similar to other compounds affecting serotonin and norepinephrine reuptake.

Research indicates potential biological activities including:

- Interaction with neurotransmitter receptors.

- Modulation of enzyme activity related to metabolic pathways.

These interactions could provide insights into its pharmacodynamics and pharmacokinetics .

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules and specialty chemicals, making it valuable for various chemical processes .

Case Studies

Case Study 1: Neurotransmitter Interaction

Research on similar compounds has shown that modifications to the aromatic ring can enhance binding affinity to neurotransmitter receptors. In vitro studies demonstrated that fluorinated derivatives exhibited increased selectivity for serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Modulation

Investigations into enzyme interactions revealed that compounds structurally related to this compound could inhibit monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative diseases. Enhancing selectivity through structural modifications may lead to novel treatments for conditions like Parkinson's disease .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride

- Structural Difference : The 4-fluorophenyl group is replaced with a 4-(trifluoromethyl)phenyl group.

- Impact: The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability compared to fluorine . Molecular weight increases to 251.68 g/mol (vs. Hazard profile includes skin/eye irritation (H315, H319) and respiratory irritation (H335) .

1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

- Structural Difference : Fluorine at the para position is replaced with chlorine at the meta position.

- The meta substitution may reduce electronic conjugation with the cyclobutane ring compared to para-substituted analogs. Molecular weight rises to 218.11 g/mol due to chlorine’s higher atomic mass .

Variations in Cycloalkane Ring Size

1-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride

- Structural Difference : Cyclobutane is replaced with cyclopentane.

- Molecular weight increases to 215.69 g/mol, with additional CH₂ groups altering hydrophobicity . Conformational flexibility may enhance or reduce target selectivity in biological systems.

Data Table: Key Properties of Compared Compounds

*Calculated based on analogous structures.

Research Findings and Implications

Activité Biologique

1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, also known as 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride, is a compound of interest due to its potential biological activity. This article reviews its biological effects, particularly in relation to antimicrobial properties and cellular interactions, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : CHFN

- SMILES Notation : C1C(CC1N)C2=CC=C(C=C2)F

- InChI Key : CFLMANZBPHTXSM-UHFFFAOYSA-N

The compound features a cyclobutane ring substituted with a para-fluorophenyl group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial properties. The following sections detail specific findings related to its efficacy against various microbial strains.

Antimicrobial Activity

A study focusing on novel chemical entities against Mycobacterium tuberculosis (M. tuberculosis) highlighted the compound's potential. In a high-throughput screening of over 100,000 compounds, it was found that related phenylcyclobutane carboxamides demonstrated significant inhibitory effects on M. tuberculosis with an MIC (Minimum Inhibitory Concentration) of approximately 6.9 µM .

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | 6.9 | M. tuberculosis |

| 4PP-1 | 6.3 | M. tuberculosis |

| 4PP-2 | 2.0 | M. tuberculosis |

This table summarizes the MIC values of the compound compared to other related compounds in the same study.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against HepG2 cells (human liver cancer cells). The selectivity index (SI), which compares cytotoxicity to antimicrobial efficacy, is crucial for determining the therapeutic potential of new drugs. The compound exhibited low cytotoxicity, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies conducted on analogs of this compound reveal insights into how structural modifications affect biological activity. For instance, modifications at the para position of the phenyl group significantly influenced both potency and selectivity against bacterial strains .

Key Findings from SAR Studies:

- Substitutions at the para position improved antibacterial activity.

- Analog Variations : Compounds with different substituents were synthesized and tested, revealing that certain groups enhanced activity while others diminished it.

Case Studies and Literature Review

Several studies have been published that explore the biological activities of compounds similar to this compound:

- Antibacterial Efficacy : A review article discussed various derivatives exhibiting antibacterial properties against Gram-positive and Gram-negative bacteria, noting that compounds with similar structures often showed promising results against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Mechanism of Action : Research into the mechanism revealed that compounds targeting specific bacterial enzymes or pathways could lead to effective treatments for infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : A plausible route involves cyclobutane ring formation via [2+2] cycloaddition or nucleophilic substitution of a pre-formed cyclobutane intermediate. For example, analogous chlorophenyl cyclobutane derivatives are synthesized via Friedel-Crafts alkylation or Grignard reactions followed by amine functionalization . Key parameters include reaction temperature (e.g., maintaining ≤0°C during nitrile reduction to avoid ring-opening) and stoichiometric control of fluorophenyl precursors to minimize by-products like dehalogenated analogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclobutane ring protons resonate as distinct multiplets between δ 2.5–4.0 ppm, while the 4-fluorophenyl group shows aromatic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for para-substituted fluorine) .

- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-F absorption (~1220 cm⁻¹) .

- LC-MS : Monitor the [M+H]⁺ ion (calculated for C₁₀H₁₂ClFN: ~216.67 m/z) and ensure absence of impurities like hydrolyzed amines .

Q. What are the recommended storage conditions for this compound to prevent degradation, and which analytical methods confirm compound integrity over time?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to mitigate hydrolysis of the cyclobutane ring or amine hydrochloride . Periodic analysis via HPLC (C18 column, 0.1% TFA in acetonitrile/water) or ¹⁹F NMR can detect degradation products like free amines or fluorophenol derivatives .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound to minimize by-products such as dehalogenated derivatives or ring-opening products?

- Methodological Answer : Use preparative HPLC with a polar stationary phase (e.g., HILIC) to separate polar impurities. Recrystallization in ethanol/water (1:3 v/v) at low temperatures (-10°C) enhances yield while suppressing ring-opening. Monitor for dehalogenation via comparative ¹⁹F NMR integration of the parent compound vs. defluorinated by-products .

Q. What strategies are employed to assess the hydrolytic stability of the cyclobutane ring in this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in pH 7.4 phosphate buffer at 37°C. Quantify degradation kinetics using LC-MS/MS to track ring-opened products (e.g., 4-fluorophenylbutyric acid derivatives). Computational modeling (DFT) can predict ring strain and susceptibility to nucleophilic attack, validated by experimental Arrhenius plots .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to other halogenated analogs?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the cyclobutane carbon adjacent to the amine, increasing reactivity toward nucleophiles like Grignard reagents. Comparative studies with chloro/bromo analogs show faster SN2 kinetics (e.g., krel = 1.5–2.0 for F vs. Cl at 25°C). Steric hindrance from the fluorophenyl group may reduce accessibility in bulky nucleophiles, requiring solvent optimization (e.g., DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.